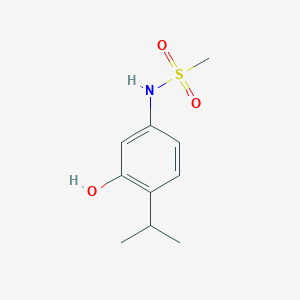
N-(3-Hydroxy-4-isopropylphenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Hydroxy-4-isopropylphenyl)methanesulfonamide is an organic compound with the molecular formula C10H15NO3S and a molecular weight of 229.298 g/mol . This compound belongs to the class of sulfonamides, which are characterized by the presence of a sulfonyl group attached to an amine group . Sulfonamides are widely used in various fields, including medicinal chemistry, due to their diverse biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Hydroxy-4-isopropylphenyl)methanesulfonamide typically involves the reaction of methanesulfonyl chloride with 3-hydroxy-4-isopropylaniline in the presence of a base such as pyridine . The reaction proceeds as follows: [ \text{RSO}_2\text{Cl} + \text{R’}_2\text{NH} \rightarrow \text{RSO}_2\text{NR’}_2 + \text{HCl} ] where RSO2Cl is methanesulfonyl chloride and R’2NH is 3-hydroxy-4-isopropylaniline .
Industrial Production Methods
Industrial production methods for sulfonamides, including this compound, often involve large-scale reactions using similar synthetic routes. The process typically includes purification steps such as recrystallization to obtain the desired product in high purity .
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Hydroxy-4-isopropylphenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines .
Aplicaciones Científicas De Investigación
N-(3-Hydroxy-4-isopropylphenyl)methanesulfonamide has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of N-(3-Hydroxy-4-isopropylphenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, affecting their activity and function. For example, it may inhibit certain enzymes by forming stable complexes, thereby modulating biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Methanesulfonamide: A simpler sulfonamide with the formula CH3SO2NH2.
Sulfanilamide: A well-known sulfonamide used as an antibiotic.
Sulfamethoxazole: Another sulfonamide antibiotic with a broader spectrum of activity.
Uniqueness
N-(3-Hydroxy-4-isopropylphenyl)methanesulfonamide is unique due to its specific structural features, such as the presence of a hydroxy and isopropyl group on the phenyl ring. These structural elements contribute to its distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Fórmula molecular |
C10H15NO3S |
|---|---|
Peso molecular |
229.30 g/mol |
Nombre IUPAC |
N-(3-hydroxy-4-propan-2-ylphenyl)methanesulfonamide |
InChI |
InChI=1S/C10H15NO3S/c1-7(2)9-5-4-8(6-10(9)12)11-15(3,13)14/h4-7,11-12H,1-3H3 |
Clave InChI |
PTMVTUZAPXKQJW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C=C(C=C1)NS(=O)(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


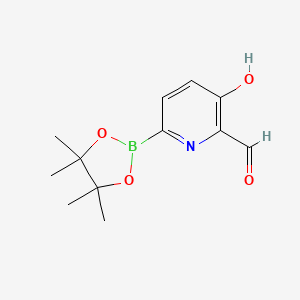
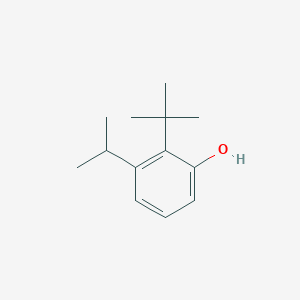


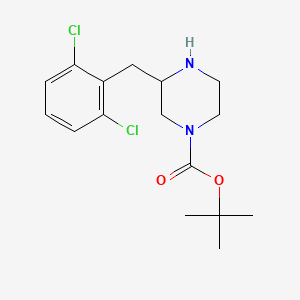
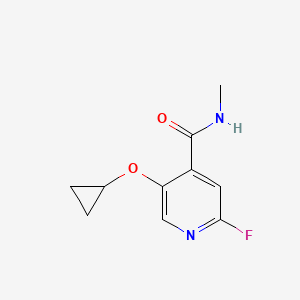

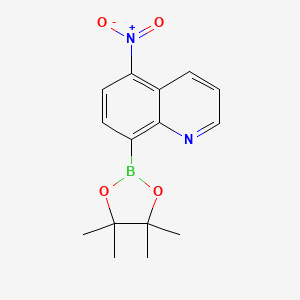

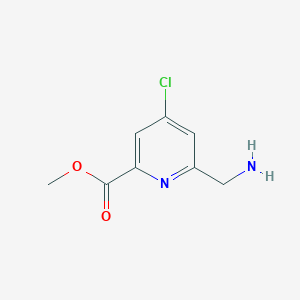
![2-[4-Chloro-6-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14852181.png)
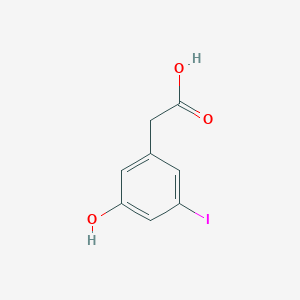
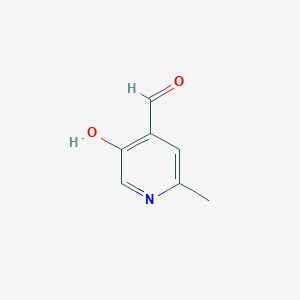
![1-({[(2E,3E)-4-phenylbut-3-en-2-ylidene]amino}oxy)ethanone](/img/structure/B14852214.png)
